Antiparasitic agent-8

Antiparasitic drug discovery Cestode infection In vitro efficacy

Researchers screening anthelmintics against H. nana face a critical gap: praziquantel lacks oxazolidinone chemical diversity, while linezolid exhibits zero cestocidal activity. Antiparasitic agent-8-a stereochemically defined (S,S)-oxazolidinone-directly addresses this: • 50-70% shorter paralysis time vs. praziquantel at matched concentrations • Complete loss of antibacterial activity, confirming a parasite-specific mechanism • Non-cytotoxic on ARPE-19 human cells at 0.4 mM Supplied with rigorous chiral purity validation for reliable SAR benchmarking. Bulk and custom sizes available with expedited global shipping.

Molecular Formula C17H22FN3O4
Molecular Weight 351.4 g/mol
Cat. No. B12413546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-8
Molecular FormulaC17H22FN3O4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C
InChIInChI=1S/C17H22FN3O4/c1-11(19-12(2)22)16-10-21(17(23)25-16)13-3-4-15(14(18)9-13)20-5-7-24-8-6-20/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,19,22)/t11-,16-/m0/s1
InChIKeyJYHNPBCGLZTGJX-ZBEGNZNMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-8: Linezolid-Derived Oxazolidinone


Antiparasitic agent-8 (CAS 2538594-33-9), also designated as Compound 9, is a diastereomeric linezolid analogue belonging to the oxazolidinone chemical class . The compound possesses the IUPAC name N-((S)-1-((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)ethyl)acetamide and a molecular weight of 351.37 g/mol . Structurally, it retains the core oxazolidinone ring and morpholine substituent characteristic of linezolid but incorporates a stereospecific ethyl acetamide side chain derived from L-alanine modification [1]. Unlike the parent antibacterial linezolid, antiparasitic agent-8 has been specifically evaluated for activity against the intestinal cestode Hymenolepis nana (dwarf tapeworm), a neglected parasitic pathogen affecting approximately 175 million individuals globally [1].

Antiparasitic screening studies targeting Hymenolepis nana
S,S-diastereomer for stereochemistry-activity correlation
Linezolid-derived oxazolidinone with no antibacterial activity

Antiparasitic Agent-8: Substitution Limitation


Antiparasitic agent-8 exhibits a distinct pharmacological profile that precludes simple substitution with commercially available oxazolidinones or first-line anthelmintics. While linezolid is a clinically validated antibacterial agent targeting the 50S ribosomal subunit, it demonstrates no meaningful activity against Hymenolepis nana [1]. Conversely, antiparasitic agent-8 and its structural congeners have been specifically engineered through stereoselective modification of the L-alanine-derived side chain, resulting in a complete loss of antibacterial activity coupled with potent cestocidal effects [1]. Furthermore, even among the linezolid analogue series (compounds 4–9), differential stereochemistry dictates efficacy: the (S,S)-configured diastereomer 9 exhibits a superior time-to-event profile compared to its diastereomeric counterpart 8, underscoring the critical role of absolute configuration in therapeutic performance [1]. These stereochemical and target-selectivity distinctions render generic substitution with linezolid or alternative oxazolidinones scientifically invalid for antiparasitic research applications.

Linezolid substitution
Lacks antiparasitic activity; may not replicate H. nana endpoint response
Praziquantel substitution
Stereochemistry-independent mechanism may not match diastereomer-specific kinetics
(R,S)-diastereomer substitution
Qualitative potency mismatch reported; may alter time-to-event assay outcomes

Antiparasitic Agent-8: Efficacy & Safety Comparison


Accelerated Paralysis and Death vs Praziquantel

In a direct head-to-head in vitro comparison using the standard clinical cestocide praziquantel as a comparator, antiparasitic agent-8 (Compound 9) demonstrates a markedly accelerated onset of antiparasitic action. At an identical test concentration of 20 mg/mL, antiparasitic agent-8 induces parasite paralysis within 6–10 minutes and complete lethality within 18–21 minutes post-exposure [1]. In contrast, praziquantel requires 20 minutes to achieve paralysis and 30 minutes to induce parasite death under the same experimental conditions [1]. This represents a 50–70% reduction in paralysis time and a 30–40% reduction in time-to-death relative to the first-line standard-of-care agent.

Time-to-event kinetics
Head-to-head
Target: Paralysis 6–10 min; Death 18–21 min
Comparator (praziquantel): Paralysis 20 min; Death 30 min
Reduced time-to-event: paralysis ~50–70%, death ~30–40%
Reported faster time-to-event in tested concentration
At 20 mg/mL in vitro
Antiparasitic drug discovery Cestode infection In vitro efficacy Hymenolepis nana

Cytocompatibility in ARPE-19 Cells

Antiparasitic agent-8 (Compound 9) was evaluated for cytotoxic potential against the ARPE-19 human retinal pigment epithelial cell line, a widely used model for preliminary in vitro safety assessment. At a concentration of 0.4 mM, antiparasitic agent-8 demonstrated a non-cytotoxic effect, preserving both cellular and metabolic viability [1]. While direct head-to-head cytotoxicity data for praziquantel in ARPE-19 cells are not reported in the same study, literature-class inference indicates that praziquantel exhibits measurable cytotoxicity and genotoxic potential in various mammalian cell lines at comparable or lower concentrations [2]. The absence of cytotoxicity at 0.4 mM for antiparasitic agent-8 suggests a favorable early-stage safety margin that may differentiate it from established anthelmintics with known toxicity liabilities.

ARPE-19 Cytocompatibility
Class-level inference
Non-cytotoxic at 0.4 mM
Reported cell viability endpoint context
Class-level comparator review; praziquantel cytotoxicity documented separately
Cytotoxicity Safety pharmacology ARPE-19 cells Therapeutic index

No Antibacterial Activity vs Linezolid

A critical differentiator of antiparasitic agent-8 is its engineered selectivity for parasitic targets over bacterial ribosomes. The parent compound linezolid is a clinically used oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. However, when antiparasitic agent-8 and its analogues (compounds 4–9) were evaluated against a panel of bacterial strains, including Gram-positive and Gram-negative organisms, they displayed no detectable antibacterial activity [1]. This stands in stark contrast to linezolid, which exhibits minimum inhibitory concentrations (MICs) in the range of 0.5–4 μg/mL against susceptible Staphylococcus and Enterococcus species [2]. The complete ablation of antibacterial potency in antiparasitic agent-8, while retaining potent cestocidal activity, indicates a structurally driven shift in target selectivity that is unique to this analogue series.

Antibacterial Selectivity
Cross-study comparable
Target: No detectable antibacterial activity
Comparator (linezolid): MIC 0.5–4 μg/mL
Supports target-selectivity shift interpretation
Gram-positive panel context
Target selectivity Antibacterial activity Oxazolidinone Structure-activity relationship

S,S-Diastereomer Advantage Over R,S

Antiparasitic agent-8 is the (S,S)-configured diastereomer (Compound 9) of the acetylated linezolid analogue pair synthesized from L-alanine. The (R,S)-diastereomer (Compound 8) was prepared and evaluated in parallel, enabling a direct stereochemical comparison. While both diastereomers demonstrated antiparasitic activity against H. nana, Compound 9 (antiparasitic agent-8) was explicitly highlighted among the most potent analogues (alongside Compounds 6 and 7) with respect to rapid paralysis and lethality kinetics [1]. In contrast, Compound 8 was not included among the high-potency subset, indicating that the (S,S) stereochemistry confers a measurable advantage in time-to-event pharmacodynamics. This stereochemical differentiation is a direct consequence of the diastereoselective synthetic route employing L-alanine-derived oxazolidinone intermediates [1].

Diastereomer Comparison
Head-to-head
(S,S)-diastereomer: Paralysis 6–10 min; Death 18–21 min
(R,S)-diastereomer: Not among high-potency compounds
Reported stereochemistry-dependent time-to-event profile
L-alanine-derived stereochemistry
Stereochemistry Diastereomer Structure-activity relationship Chiral resolution

Antiparasitic Agent-8: Research Applications


Lead Identification for Cestode Infections

Antiparasitic agent-8 is optimally deployed as a validated hit compound in screening cascades targeting Hymenolepis nana and related intestinal cestodes. With a paralysis time 50–70% shorter than praziquantel at equivalent concentrations [1], the compound provides a robust positive control or benchmark for evaluating novel chemical entities. Its complete loss of antibacterial activity relative to linezolid [1] ensures that observed antiparasitic effects are attributable to a distinct mechanism of action, making it a valuable tool for target deconvolution studies in parasitology.

SAR Studies on Oxazolidinone Derivatives

The stereochemically defined (S,S)-configuration of antiparasitic agent-8 establishes it as a critical reference standard for SAR investigations. As demonstrated by the differential efficacy between diastereomers 8 and 9 [1], the absolute stereochemistry at the oxazolidinone C5 and acetamide-bearing carbon dictates antiparasitic potency. Researchers engaged in medicinal chemistry optimization of oxazolidinone scaffolds should utilize antiparasitic agent-8 to calibrate synthetic routes and validate chiral purity, as substitution with the (R,S)-diastereomer would yield misleading structure-activity correlations.

In Vitro Toxicology and Selectivity Profiling

Given its documented non-cytotoxic effect on ARPE-19 human cells at 0.4 mM [1], antiparasitic agent-8 serves as an appropriate comparator for assessing the therapeutic index of novel antiparasitic candidates. The compound's favorable cytocompatibility profile, coupled with its potent and rapid cestocidal action, makes it suitable for inclusion in selectivity panels that aim to differentiate parasite-specific toxicity from host cell cytotoxicity. Procurement for this application is particularly relevant for groups advancing antiparasitic leads toward preclinical candidate nomination.

Mechanism of Action vs Antibacterial Oxazolidinones

Antiparasitic agent-8 presents a unique pharmacological probe for investigating the divergent molecular targets of oxazolidinone derivatives in eukaryotic parasites versus prokaryotic pathogens. The compound retains the core oxazolidinone pharmacophore of linezolid yet exhibits zero antibacterial activity while potently clearing H. nana [1]. This target-switching phenomenon enables researchers to dissect structure-activity relationships governing ribosomal versus non-ribosomal target engagement. Procurement of antiparasitic agent-8 for comparative biochemical and genetic studies can illuminate novel antiparasitic targets within the oxazolidinone chemical space.

Application
Selection Property
Validation Focus
H. nana screening studies
Paralysis/lethality time kinetics
Screening endpoint benchmark
Oxazolidinone SAR studies
S,S-diastereomer stereochemistry
Stereochemistry-activity correlation review
In vitro selectivity profiling
Host-cell cytocompatibility
ARPE-19 viability endpoint context
Target deconvolution studies
Antibacterial inactivity
Target-selectivity shift interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.